molecular formula C14H19N5S B6460197 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549043-50-5

4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6460197
CAS No.: 2549043-50-5
M. Wt: 289.40 g/mol
InChI Key: QGRWMYQSIBEMHW-UHFFFAOYSA-N
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Description

The compound “4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and a pyrimidine ring. These rings are common structures in many pharmaceutical compounds due to their ability to readily form stable compounds with various biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Typically, such syntheses involve reactions like condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, an azetidine ring, which is a four-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The presence of multiple functional groups means that it could potentially participate in a variety of reactions. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the azetidine ring might undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. Some general properties might include a relatively high melting point due to the presence of the rigid ring structures, and solubility in organic solvents due to the presence of multiple carbon and hydrogen atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain pyrazole, azetidine, or pyrimidine rings work by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or industry, studying its reactions with other chemicals, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

4-methyl-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-10-5-15-19(6-10)9-12-7-18(8-12)13-4-11(2)16-14(17-13)20-3/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRWMYQSIBEMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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